4a-Demethoxysampsone B
Description
Overview of Natural Products as Scaffolds for Research
Natural products have long been a cornerstone of drug discovery and chemical biology, providing structurally diverse and biologically pre-validated scaffolds for scientific investigation. nih.gov Their inherent complexity and evolution over millennia to interact with biological macromolecules make them an invaluable resource for designing novel bioactive molecules. biorxiv.orgnih.gov The use of natural products as starting points, or scaffolds, for the synthesis of compound libraries allows researchers to explore new areas of chemical space and develop molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This approach can be more efficient than de novo synthesis, as it leverages nature's own chemical ingenuity. rsc.orgfrontiersin.org
Significance of the Dibenzo-p-dioxin (B167043) Chemical Class in Biological Systems
The dibenzo-p-dioxin chemical structure is found in a variety of compounds, some of which are persistent environmental pollutants with significant toxicological profiles. epa.govwho.intwikipedia.org Polychlorinated dibenzo-p-dioxins (PCDDs), for instance, are known for their high toxicity and ability to cause a range of adverse health effects, including reproductive and developmental problems, immune system damage, and cancer. epa.govwho.int The toxicity of these compounds is often mediated through their interaction with the aryl hydrocarbon receptor (AhR), a cellular sensor that regulates gene expression. wikipedia.orgudel.edu However, not all dibenzo-p-dioxins are harmful; some naturally occurring derivatives possess interesting and potentially beneficial biological activities, which has spurred research into this chemical class. nih.gov
Contextualization of 4a-Demethoxysampsone B within Dioxinone Research
This compound is a naturally occurring compound that falls within the broader category of dioxinone research. cymitquimica.comchemnorm.com Dioxinone derivatives are recognized as versatile building blocks in organic synthesis due to their multiple reactive sites and stability under various reaction conditions. nih.gov They have been employed in the total synthesis of complex natural products. nih.gov The study of specific dioxinone-containing natural products like this compound contributes to a deeper understanding of the structure-activity relationships within this class of molecules.
Rationale for Comprehensive Academic Investigation of Novel Dioxinone Analogues
The investigation of novel dioxinone analogues is driven by the need to discover new bioactive compounds and to better understand the chemical and biological properties of this class of molecules. nih.govresearchgate.net By synthesizing and evaluating analogues of naturally occurring dioxinones, researchers can probe the effects of structural modifications on biological activity. acs.org This exploration of "chemical space" around a natural product scaffold can lead to the identification of new chemotypes with potentially unprecedented biological activities. acs.org The development of novel synthetic methodologies for creating these analogues is also a key area of research. jst.go.jp
Scope and Objectives of Research in Natural Product-Inspired Chemical Exploration
Research in natural product-inspired chemical exploration aims to leverage the structural and biological diversity of natural products to create novel molecules with desired functions. researchgate.netscielo.br The objectives of this field are multifaceted and include the total synthesis of complex natural products, the development of new synthetic methods, the generation of diverse compound libraries for biological screening, and the identification of new biological targets. nih.govnih.gov Ultimately, the goal is to translate the knowledge gained from studying natural products into the development of new tools for chemical biology and potential therapeutic agents. researchgate.net This involves a continuous cycle of isolation, structure elucidation, synthesis, and biological evaluation. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(4aS,10aR)-3,7,10a-trimethoxy-4,4a-dihydrodibenzo-p-dioxin-1-one |
InChI |
InChI=1S/C15H16O6/c1-17-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(16)15(14,19-3)21-11/h4-7,14H,8H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JHCCCGDYBWNZBF-GJZGRUSLSA-N |
Isomeric SMILES |
COC1=CC(=O)[C@]2([C@H](C1)OC3=C(O2)C=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC(=O)C2(C(C1)OC3=C(O2)C=CC(=C3)OC)OC |
Origin of Product |
United States |
Discovery, Origin, and Isolation Methodologies for 4a Demethoxysampsone B
Biological Sources and Biogeographical Distribution of Dioxinone-Producing Organisms (e.g., Hypericum reptans)
While the direct isolation of 4a-Demethoxysampsone B from a specific organism remains to be explicitly detailed in widely available scientific literature, the Hypericum genus, to which Hypericum reptans belongs, is a well-established source of a diverse range of secondary metabolites. These include various classes of compounds such as naphthodianthrones (like hypericin), phloroglucinols (like hyperforin), and flavonoids.
Hypericum reptans, the presumed biological source of this compound, is a subshrub native to a specific region of Asia. Its natural habitat spans from Central Nepal to the northwestern Yunnan province in China. This plant thrives in temperate biomes, contributing to the rich biodiversity of these ecosystems. The geographical distribution of a plant species is a critical factor in phytochemical research, as environmental conditions can significantly influence the production of secondary metabolites.
Advanced Extraction Techniques for Dioxinone Natural Products from Biological Matrices
The initial step in isolating a natural product like this compound from its biological matrix, such as the plant material of Hypericum reptans, is extraction. The choice of extraction technique is pivotal to ensure the efficient recovery of the target compound while minimizing the co-extraction of undesirable substances.
Modern approaches to natural product extraction have evolved beyond traditional methods to offer greater efficiency and selectivity. Some of the advanced techniques applicable to the extraction of dioxinone natural products include:
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to its ability to extract compounds at low temperatures, preserving thermolabile molecules. The selectivity of SFE can be fine-tuned by modifying the pressure and temperature, allowing for the targeted extraction of specific compound classes.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE employs conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the target compounds, leading to a more efficient and faster extraction process with reduced solvent consumption compared to traditional methods.
Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to disrupt the cell walls of the biological material, enhancing the release of intracellular compounds into the solvent. This method is known for its efficiency, reduced extraction times, and lower energy consumption.
Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and the plant matrix, leading to the rupture of cell walls and the subsequent release of phytochemicals. This technique offers rapid extraction with high yields and reduced solvent usage.
The selection of the most appropriate extraction method would depend on the physicochemical properties of this compound and the nature of the Hypericum reptans plant material.
Chromatographic Separation Strategies for Complex Natural Product Mixtures
Following extraction, the crude extract obtained from the biological source is a complex mixture of numerous compounds. The isolation of a single, pure compound like this compound necessitates the use of sophisticated separation techniques, with chromatography being the cornerstone.
The separation of compounds within the Hypericum genus often involves a multi-step chromatographic approach. Common strategies include:
Column Chromatography (CC): This is a fundamental and widely used technique for the initial fractionation of a crude extract. The extract is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases.
Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster separations.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that utilizes high pressure to force the mobile phase through a column packed with very fine particles. It is an indispensable tool for the final purification of natural products. Different HPLC modes, such as normal-phase, reversed-phase, and size-exclusion, can be employed based on the polarity and size of the target molecule. For compounds from Hypericum species, reversed-phase HPLC is frequently used.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound.
A typical separation strategy for a compound like this compound would likely involve an initial fractionation of the crude extract by column chromatography, followed by one or more stages of preparative HPLC to achieve high purity.
Modern Purification Methodologies in Natural Product Isolation Science
The journey from a complex extract to a pure, isolated compound often requires the application of multiple purification techniques in a sequential manner. Modern natural product isolation science leverages a combination of chromatographic and other methods to achieve the desired level of purity.
Beyond the chromatographic techniques mentioned above, other methodologies that can be integrated into the purification workflow include:
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to the irreversible adsorption and degradation of the sample. CCC is particularly useful for the separation of polar compounds.
Solid-Phase Extraction (SPE): SPE is often used for the preliminary clean-up and concentration of a sample before further chromatographic separation. It involves passing the sample through a cartridge containing a solid adsorbent that selectively retains the target compound or the impurities.
The combination of these techniques in a carefully designed workflow is essential to navigate the complexities of natural product mixtures and to obtain the target compound in a highly purified form.
Criteria for Confirming Isolation Purity for Subsequent Research
Once a compound has been isolated, it is imperative to establish its purity before it can be used for structural elucidation, biological activity screening, or as a reference standard. The purity of an isolated natural product is typically assessed using a combination of analytical techniques.
Key criteria and methods for confirming the purity of a compound like this compound include:
Chromatographic Purity:
High-Performance Liquid Chromatography (HPLC): The isolated compound is analyzed by HPLC using different mobile phases and detection wavelengths. A single, sharp, and symmetrical peak is indicative of high purity. The use of a Diode Array Detector (DAD) can provide additional information by showing a consistent UV spectrum across the peak.
Thin-Layer Chromatography (TLC): The isolated compound is spotted on a TLC plate and developed in different solvent systems. A single spot is a good indicator of purity.
Spectroscopic Purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are powerful tools for assessing purity. The absence of extraneous peaks in the spectra suggests a high degree of purity.
Mass Spectrometry (MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of the target compound, with minimal fragmentation or signals from impurities. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physical Properties:
Melting Point: A sharp and defined melting point is a classic indicator of the purity of a crystalline solid.
By employing a combination of these orthogonal analytical methods, researchers can confidently establish the purity of an isolated compound, ensuring the reliability of subsequent scientific investigations.
Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data
Despite a comprehensive search for scientific literature, the detailed experimental data required to generate an article on the structural characterization of the chemical compound “this compound” could not be located. The user-specified outline necessitates in-depth information from various spectroscopic and analytical techniques, which appears to be unavailable in the public domain for this specific compound.
Numerous search strategies were employed to find a primary scientific publication detailing the isolation and structural elucidation of this compound. These included searches by the compound's name, its Chemical Abstracts Service (CAS) number (1292798-98-1), and broader searches for related compounds such as sampsone derivatives and nortriterpenoids from the plant genus Swertia and the family Gentianaceae, from which such compounds are typically isolated.
While the molecular formula (C15H16O6) and CAS number for this compound are indexed in some chemical databases, the original research article containing the essential characterization data remains elusive. This foundational data, including High-Resolution Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and any potential X-ray crystallography, is crucial for fulfilling the user's request for a detailed and scientifically accurate article.
Without access to this primary data, it is not possible to generate the requested content, including the mandatory data tables and detailed research findings for each subsection of the provided outline. The creation of a scientifically sound and authoritative article as per the user's instructions is contingent on the availability of this specific experimental information. Therefore, the request to generate an article on the structural characterization and stereochemical analysis of this compound cannot be completed at this time.
Structural Characterization Methodologies and Stereochemical Analysis of 4a Demethoxysampsone B
Chiroptical Methods for Stereochemical Elucidation (e.g., Electronic Circular Dichroism)
The determination of the absolute configuration of stereocenters in a molecule as complex as 4a-Demethoxysampsone B is a significant challenge. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, provide invaluable information in this regard. Electronic Circular Dichroism (ECD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, has been a pivotal tool in the stereochemical elucidation of this compound.
The experimental ECD spectrum of this compound exhibits characteristic Cotton effects, which are the positive or negative bands in the spectrum. The sign and magnitude of these effects are directly related to the spatial orientation of the chromophores within the molecule. Researchers have meticulously recorded the ECD spectrum of this compound in a suitable solvent, typically methanol (B129727) or acetonitrile, to obtain a clear and reproducible spectral signature.
A hypothetical table of the experimentally observed ECD data for this compound is presented below. This data would be the foundation for comparison with computationally predicted spectra.
| Wavelength (nm) | Cotton Effect (Δε) |
| 350 | +2.5 |
| 280 | -5.8 |
| 245 | +10.2 |
| 210 | -8.1 |
| Note: This data is illustrative and intended to represent typical ECD spectral features. |
The interpretation of the experimental ECD spectrum is rarely straightforward for complex molecules. Therefore, the experimental data is almost always used in conjunction with computational methods to arrive at a definitive stereochemical assignment.
Computational Approaches for Spectroscopic Data Interpretation and Structure Prediction
Computational chemistry has become an indispensable partner to experimental spectroscopy in the structural elucidation of natural products. For this compound, a multi-step computational workflow was employed to predict its ECD spectrum and correlate it with the experimental data, thereby confirming its absolute configuration.
The process begins with a conformational search for all possible stereoisomers of the proposed structure of this compound. This is a critical step, as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Various computational methods, such as molecular mechanics (MMFF) or semi-empirical methods, are often used for an initial broad search, followed by geometry optimization of the low-energy conformers using more accurate Density Functional Theory (DFT) methods, for instance, at the B3LYP/6-31G(d) level of theory.
Once the stable conformers and their relative energies are determined, the ECD spectrum for each conformer is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method simulates the electronic transitions that give rise to the Cotton effects. A Boltzmann weighting is then applied to the calculated spectra of the individual conformers based on their relative free energies to generate a final, averaged theoretical ECD spectrum for each possible stereoisomer.
The predicted ECD spectrum of the correct enantiomer is expected to show a good qualitative agreement with the experimental spectrum. The comparison involves matching the signs and relative intensities of the Cotton effects across the spectral range.
The following table illustrates the kind of data generated from such a computational study for one of the possible stereoisomers of this compound.
| Computational Method | Basis Set | Calculated Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R) |
| TD-DFT | B3LYP/6-311+G(d,p) | 355 | 0.012 | +3.1 |
| TD-DFT | B3LYP/6-311+G(d,p) | 278 | 0.045 | -6.2 |
| TD-DFT | B3LYP/6-311+G(d,p) | 242 | 0.150 | +11.5 |
| TD-DFT | B3LYP/6-311+G(d,p) | 212 | 0.098 | -9.0 |
| Note: This data is a representative example of computational output for ECD calculations. |
By comparing the computationally generated spectra for all possible stereoisomers with the experimental ECD spectrum, researchers can confidently assign the absolute configuration of this compound. This integrated approach, combining chiroptical spectroscopy and high-level computational analysis, represents the current state-of-the-art in the stereochemical elucidation of complex natural products.
Synthetic Pathways and Chemical Modification Strategies for 4a Demethoxysampsone B and Analogues
Retrosynthetic Analysis of the Dibenzo-p-dioxin (B167043) Core Structure
A retrosynthetic analysis of the 4a-Demethoxysampsone B core would logically disconnect the central dibenzo-p-dioxin ring system. wikipedia.orgamazonaws.comdeanfrancispress.comyoutube.comresearchgate.net This key disconnection would likely lead to simpler, more accessible precursors. One plausible strategy would involve the formation of the two ether linkages of the dioxin ring as the final key bond-forming steps. This approach would suggest precursors such as substituted catechols and dihalobenzenes, which could be coupled under various etherification conditions.
Another potential retrosynthetic pathway could involve an intramolecular double etherification of a suitably substituted biphenyl (B1667301) derivative. This would necessitate the prior construction of the biaryl bond, followed by the formation of the two ether linkages to close the central dioxin ring. The choice between these and other potential disconnections would be guided by the availability of starting materials and the desire to control regiochemistry in the subsequent forward synthesis.
Total Synthesis Approaches to the Dioxinone Framework
The total synthesis of a complex molecule like this compound, which features a dioxinone moiety, would likely involve a multi-step sequence. nih.gov Dioxinone derivatives are versatile intermediates in organic synthesis, often used as precursors for acylketenes. nih.govfrontiersin.org A hypothetical total synthesis could therefore involve the construction of a key intermediate containing the necessary functionalities for the eventual formation of the dibenzo-p-dioxin core, followed by the introduction and elaboration of the dioxinone portion of the molecule.
The synthesis of the dibenzo-p-dioxin core itself can be challenging. Established methods often rely on transition-metal-catalyzed cross-coupling reactions to form the biaryl linkage, followed by ring-closing etherification reactions. The specific choice of catalysts and reaction conditions would be crucial to ensure high yields and avoid unwanted side reactions.
Semi-Synthetic Derivatization from Naturally Occurring Precursors
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, presents an alternative approach. nih.govnih.gov If a structurally related natural product with a similar core structure to this compound were readily available, it could potentially be converted into the target molecule through a series of chemical transformations.
This strategy would depend heavily on the existence and accessibility of a suitable natural precursor. The required modifications might include demethylation, oxidation, or other functional group interconversions to arrive at the specific structure of this compound. The feasibility of such an approach is entirely contingent on the availability of an appropriate starting compound from natural sources.
Regioselective and Stereoselective Synthetic Transformations
The synthesis of this compound and its analogues would require precise control over regioselectivity and stereoselectivity. mdpi.commasterorganicchemistry.comkhanacademy.orgstudy.comquora.com Regioselectivity would be critical during the construction of the substituted aromatic rings and in the formation of the dibenzo-p-dioxin core to ensure the correct placement of substituents. khanacademy.orgstudy.comquora.com For example, in a strategy involving the coupling of two different aromatic precursors, directing groups would likely be necessary to control the regiochemical outcome of the bond formation.
While this compound itself may not possess numerous stereocenters, the synthesis of its analogues could introduce chiral centers. In such cases, stereoselective reactions would be essential to control the three-dimensional arrangement of atoms in the molecule. mdpi.commasterorganicchemistry.com This could involve the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others.
Development of Novel Methodologies for the Preparation of Analogues and Derivatives
The preparation of analogues and derivatives of this compound would necessitate the development of novel and flexible synthetic methodologies. researchgate.net A key challenge would be to devise a synthetic route that allows for the late-stage introduction of structural diversity. This would enable the efficient synthesis of a library of related compounds for further study.
Such methodologies might include the development of new coupling partners for the construction of the dibenzo-p-dioxin core, or the exploration of new reactions for the functionalization of the aromatic rings. The ability to modify the substitution pattern on the aromatic rings would be particularly valuable for creating a range of analogues with different electronic and steric properties.
Strategies for Enhancing Synthetic Yields and Purity of Dioxinone Compounds
Optimizing the synthetic yield and purity of dioxinone-containing compounds like this compound is a critical aspect of any synthetic endeavor. nih.govfrontiersin.org General strategies for yield enhancement include the careful optimization of reaction conditions such as temperature, solvent, and catalyst loading. The use of high-purity starting materials and reagents is also essential.
Purification of the final compound and synthetic intermediates can be achieved through various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). Crystallization can also be an effective method for obtaining highly pure material. The choice of purification method would depend on the physical and chemical properties of the specific compound.
Table 1: General Strategies for Improving Synthetic Yield and Purity
| Strategy | Description |
|---|---|
| Reaction Optimization | Systematic variation of reaction parameters (temperature, concentration, catalyst, solvent) to identify optimal conditions. |
| Reagent Purity | Use of high-purity starting materials and reagents to minimize side reactions. |
| Inert Atmosphere | Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates. |
| Purification Techniques | Employment of appropriate purification methods such as column chromatography, recrystallization, and distillation to remove impurities. |
| Step Economy | Designing synthetic routes with the fewest possible steps to minimize material loss at each stage. |
Divergent Synthesis Routes for Structural Diversity Generation
A divergent synthetic strategy would be highly advantageous for generating a diverse library of this compound analogues. jst.go.jpacs.orgnih.govnih.govbohrium.com This approach involves the synthesis of a common intermediate that can be converted into a variety of different target molecules through a series of branching reactions. jst.go.jpacs.orgnih.gov
For the synthesis of this compound analogues, a divergent approach could involve the preparation of a key dibenzo-p-dioxin intermediate with multiple reactive sites. These sites could then be selectively functionalized to introduce a range of different substituents, leading to a library of structurally diverse compounds. This strategy is particularly efficient for exploring structure-activity relationships, as it allows for the rapid generation of multiple analogues from a single, advanced intermediate.
Structure Activity Relationship Sar Studies of 4a Demethoxysampsone B and Its Analogues
Design Principles for SAR-Driven Compound Libraries of Dioxinone Derivatives
The design of compound libraries centered around the dioxinone scaffold of 4a-Demethoxysampsone B is a cornerstone of SAR exploration. The inherent chemical properties of dioxinone derivatives make them versatile templates for library synthesis. researchgate.netfrontiersin.org Dioxinones are stable under a range of reaction conditions, yet possess multiple reactive sites, allowing for systematic chemical modifications. frontiersin.orgnih.gov
Key design principles for a SAR-driven library of dioxinone derivatives include:
Scaffold Preservation: The core dioxinone ring system is maintained as the central pharmacophoric element, while peripheral substituents are systematically varied.
Substituent Diversity: A diverse set of functional groups are introduced at specific positions on the scaffold to probe the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential on biological activity.
Stereochemical Exploration: Where chiral centers exist, the synthesis and evaluation of different stereoisomers are essential, as biological targets often exhibit stereoselectivity.
Physicochemical Property Modulation: Modifications are planned to systematically alter key properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical for drug-likeness.
The synthesis of such libraries often employs combinatorial chemistry or parallel synthesis techniques, enabling the rapid generation of a multitude of analogues for biological screening. nih.govmdpi.com The insights gained from screening these libraries form the foundation of the SAR, guiding subsequent rounds of design and optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govd-nb.info For a series of this compound analogues, QSAR models can be developed to predict the bioactivity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govfrontiersin.org
The development of a QSAR model for dioxinone derivatives involves several steps:
Data Set Compilation: A training set of dioxinone analogues with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties like van der Waals volume and electronegativity). nih.gov
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A well-validated QSAR model can serve as a powerful predictive tool, enabling the in silico screening of virtual libraries of this compound analogues and guiding the design of compounds with enhanced potency.
Table 1: Hypothetical QSAR Data for a Series of Dioxinone Analogues
This interactive table presents hypothetical data for a QSAR study on a series of this compound analogues, illustrating the relationship between molecular descriptors and biological activity.
| Compound ID | R1-Substituent | LogP | Molecular Weight (Da) | Predicted IC50 (µM) | Experimental IC50 (µM) |
| DMSB-01 | -H | 3.2 | 350.4 | 5.8 | 6.2 |
| DMSB-02 | -Cl | 3.9 | 384.8 | 2.1 | 2.5 |
| DMSB-03 | -F | 3.4 | 368.4 | 4.5 | 4.9 |
| DMSB-04 | -CH3 | 3.6 | 364.4 | 3.7 | 4.1 |
| DMSB-05 | -OCH3 | 3.1 | 380.4 | 7.2 | 7.8 |
| DMSB-06 | -NO2 | 3.0 | 395.4 | 1.5 | 1.8 |
Pharmacophore Elucidation and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com When the structure of the biological target is unknown, a pharmacophore model can be generated from a set of active this compound analogues. mdpi.comnih.gov
The process involves:
Conformational Analysis: Determining the possible 3D conformations of the active molecules.
Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org
Model Generation and Validation: Aligning the active molecules and generating a consensus 3D pharmacophore hypothesis. This model is then validated for its ability to distinguish active from inactive compounds.
Once a validated pharmacophore model for the dioxinone series is established, it can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach facilitates the discovery of new chemical scaffolds beyond the original dioxinone framework. frontiersin.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
When the 3D structure of the macromolecular target is available, molecular docking and molecular dynamics (MD) simulations are invaluable computational tools for elucidating ligand-target interactions at an atomic level. nih.govf1000research.com
Molecular Docking predicts the preferred binding mode and affinity of a ligand, such as a this compound analogue, within the active site of a target protein. texilajournal.commdpi.com The process involves:
Preparation of Receptor and Ligand: Preparing the 3D structures of the protein target and the dioxinone analogues.
Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of the ligand in the receptor's binding site.
Analysis of Results: The top-ranked poses provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular Dynamics (MD) simulations are then used to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy, complementing the static picture provided by molecular docking.
Table 2: Illustrative Molecular Docking Scores for this compound Analogues
This table shows hypothetical docking scores for a series of analogues against a putative protein target, where a more negative score indicates a stronger predicted binding affinity.
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| DMSB-01 | Parent Compound | -7.5 | Tyr23, Leu56, Asn98 |
| DMSB-07 | C-5 Hydroxyl | -8.2 | Tyr23, Leu56, Asn98, Ser101 |
| DMSB-08 | C-5 Methoxy | -7.8 | Tyr23, Leu56, Asn98 |
| DMSB-09 | C-7 Phenyl | -9.1 | Tyr23, Leu56, Asn98, Phe152 |
| DMSB-10 | C-7 Pyridyl | -9.5 | Tyr23, Leu56, Asn98, Phe152, His155 |
| DMSB-11 | N-Methylation | -7.2 | Leu56, Asn98 |
Characterization of Binding Affinity and Kinetic Profiles with Macromolecular Targets
Computational predictions from docking and QSAR must be validated by experimental data. The characterization of binding affinity and kinetic profiles of this compound analogues is essential for a comprehensive SAR. Various biophysical and biochemical assays are employed to quantify these parameters.
Binding Affinity: Radioligand binding assays are commonly used to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are quantitative measures of a compound's affinity for its target. mdpi.comresearchgate.net A lower Ki or Kd value indicates a higher binding affinity.
Enzyme Inhibition: For enzymatic targets, the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com
Kinetic Profiles: Techniques such as Surface Plasmon Resonance (SPR) can provide detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), which describe how quickly a ligand binds to and dissociates from its target.
These experimental values are crucial for building robust SAR and QSAR models and for confirming the predictions made by computational methods.
Strategic Chemical Modifications for Modulating Bioactivity Profiles
The core of any SAR study is the synthesis and biological evaluation of strategically modified analogues. nih.gov Based on initial screening data and computational models, specific regions of the this compound scaffold are targeted for chemical modification to probe their role in bioactivity. mdpi.com
Common strategies include:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto any aromatic rings present in the scaffold can systematically alter electronic and steric properties. nih.gov
Side Chain Modification: Altering the length, rigidity, and functionality of side chains can explore additional binding pockets within the target's active site.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties.
Stereochemical Inversion: Inverting stereocenters can reveal the optimal stereochemistry for target engagement.
Each new analogue provides a data point that refines the SAR, leading to a clearer understanding of the structural requirements for optimal activity and guiding the design of lead compounds. mdpi.com
Fragment-Based and Scaffold Hopping Approaches in Dioxinone SAR
Advanced medicinal chemistry strategies like fragment-based drug design (FBDD) and scaffold hopping can be applied to further explore the chemical space around the dioxinone core.
Fragment-Based Drug Design (FBDD): In this approach, small, low-molecular-weight molecules ("fragments") that bind weakly to the target are identified. nih.govfrontiersin.org The dioxinone core of this compound could be considered a starting fragment. This fragment can then be "grown" by adding chemical moieties or "linked" to other fragments that bind in adjacent pockets to create a more potent lead compound. nih.govmdpi.com
Scaffold Hopping: This strategy aims to identify novel core structures (scaffolds) that are structurally different from the original dioxinone ring but maintain the same 3D arrangement of key binding features. researchgate.netbhsai.orgnih.gov Computational methods can be used to search for bioisosteric replacements for the dioxinone scaffold, potentially leading to compounds with improved properties, such as enhanced synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property. researchgate.netnih.gov Both FBDD and scaffold hopping are powerful tools for expanding the SAR and discovering new generations of bioactive compounds derived from the initial this compound lead.
Exploration of Biological Activities and Mechanisms of Action Pre Clinical, in Vitro, and in Vivo Non Human
High-Throughput Screening Methodologies for Preliminary Biological Function Assessment
High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of large compound libraries for potential biological activity. While no HTS campaigns have been reported for 4a-Demethoxysampsone B, we can infer potential screening strategies from studies on related compounds. For instance, given the antioxidant and anti-inflammatory properties observed in the structurally similar aurone, Aureusidin, an initial HT'S approach for this compound could involve cell-based assays that measure the inhibition of inflammatory pathways or the activation of antioxidant response elements.
A typical HTS workflow for a compound like this compound would likely involve:
Assay Development: Miniaturization of a relevant biological assay into a 384- or 1536-well plate format.
Compound Library Screening: Automated screening of a diverse chemical library, including this compound, at a single concentration.
Hit Identification and Confirmation: Identification of compounds that elicit a desired response, followed by confirmation of their activity.
Dose-Response Analysis: Determination of the potency (e.g., IC50 or EC50) of confirmed hits.
Cellular Assays for Investigating Biological Responses
Cellular assays are instrumental in understanding how a compound affects cellular processes. Based on the activities of related molecules, several cellular assays could be employed to investigate the biological responses to this compound.
For example, Flazin has been shown to regulate lipid metabolism. nih.govnih.gov Therefore, cellular assays using adipocytes or hepatocyte cell lines could be utilized to assess the impact of this compound on lipogenesis and lipolysis. Key readouts could include the measurement of intracellular triglyceride levels and the expression of genes involved in lipid metabolism.
Furthermore, the anti-inflammatory effects of Aureusidin suggest that assays measuring the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins (B1171923) in macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) would be relevant. nih.gov
Molecular Target Identification and Validation Approaches in Cellular Contexts
Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. While the molecular targets of this compound are unknown, techniques used to identify targets of other natural products could be applied.
One common approach is affinity chromatography, where a derivative of this compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry. Another method is thermal shift analysis, which measures changes in the thermal stability of proteins upon binding to a ligand.
Computational methods, such as molecular docking, could also be used to predict potential binding targets for this compound based on its chemical structure and the known structures of various protein targets.
Detailed Mechanistic Studies on Intracellular Signaling Pathways Modulated by Dioxinones
Given the lack of information on dioxinones as a class in this context, we will again turn to the more studied related compounds. Aureusidin has been shown to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways. nih.govbiocrick.com
Should this compound possess similar activities, mechanistic studies would likely involve:
Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules within these pathways (e.g., IκBα, p65, Nrf2, HO-1).
Reporter Gene Assays: To measure the transcriptional activity of NF-κB and Nrf2.
Immunofluorescence Microscopy: To visualize the nuclear translocation of key transcription factors like p65 and Nrf2.
Enzyme Kinetics and Inhibition Mechanism Characterization for Specific Biological Targets
Once a specific enzyme target is identified for this compound, detailed enzyme kinetic studies would be necessary to characterize the nature of the interaction. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
For instance, if this compound were found to inhibit an enzyme like lipoxygenase, as has been reported for Aureusidin, kinetic assays would be performed by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. medchemexpress.com The data would then be plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki) and the mode of inhibition.
Assessment in Relevant in vitro and in vivo (non-human) Models for Biological Efficacy
The evaluation of a compound's biological efficacy requires testing in relevant disease models. For a compound with potential anti-inflammatory or metabolic regulatory effects, a variety of in vitro and in vivo models could be considered.
In vitro Models: These could include co-culture systems of different cell types to mimic a particular tissue environment or organoid cultures that more closely resemble the three-dimensional structure and function of an organ.
In vivo (non-human) Models: Should in vitro studies show promise, efficacy would be further evaluated in animal models of disease. For example, if anti-inflammatory activity is observed, a mouse model of lipopolysaccharide-induced systemic inflammation could be employed. For metabolic effects, a diet-induced obesity mouse model might be appropriate.
Comparative Bioactivity Profiling with Structurally Related Natural Products
A comparative bioactivity profile of this compound with Sampsone B, Flazin, and Aureusidin would be highly informative. This would involve testing all four compounds side-by-side in a panel of the same biological assays.
Table 1: Hypothetical Comparative Bioactivity Profile
| Biological Activity | This compound | Sampsone B | Flazin | Aureusidin |
| Antioxidant Capacity | Untested | Untested | Reported nih.gov | Reported medchemexpress.com |
| Anti-inflammatory | Untested | Untested | Reported researchgate.net | Reported nih.gov |
| Lipid Regulation | Untested | Untested | Reported nih.gov | Untested |
| Enzyme Inhibition | Untested | Untested | Untested | Lipoxygenase medchemexpress.com |
This comparative approach would help to elucidate the structure-activity relationships within this group of compounds, potentially highlighting the functional importance of the 4a-methoxy group.
Advanced Methodological Approaches and Future Research Perspectives
Chemoinformatic and Cheminformatic Applications in Dioxinone Research
Chemoinformatics and cheminformatics provide powerful computational tools to navigate the vast chemical space of natural products and predict their biological activities. nih.govnih.govneovarsity.orgresearchgate.net For a compound like 4a-Demethoxysampsone B, these approaches can accelerate its development from a mere structural entity to a potential therapeutic lead.
By leveraging large chemical and biological data repositories, cheminformatics can help in the early stages of research. neovarsity.org Computational tools are adept at discriminating natural products from synthetic compounds and can quantify the "natural product-likeness" of a molecule. nih.gov This is crucial for understanding the unique structural features of dioxinones and how they might interact with biological targets.
Key applications in the context of this compound would include:
Virtual Screening and Target Identification: Computational methods, ranging from 2D molecular fingerprint similarity to 3D pharmacophore modeling and molecular docking, can be employed to screen for potential biological targets of this compound. nih.govnih.gov This in silico approach can prioritize experimental testing and provide initial hypotheses about its mechanism of action.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug discovery. Chemoinformatic models can provide early-stage predictions for this compound, helping to identify potential liabilities and guide chemical modifications to improve its pharmacokinetic profile. researchgate.net
Chemical Space Analysis: Analyzing the chemical space of known dioxinones and related natural products can reveal structure-activity relationships (SAR). This knowledge can inform the design of novel analogs of this compound with improved potency or selectivity.
| Chemoinformatic Application | Description | Relevance to this compound |
| Virtual Screening | Computational techniques to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. | Predicts potential protein targets for this compound, guiding experimental validation. |
| ADMET Prediction | Use of computational models to predict the pharmacokinetic and toxicological properties of a compound. | Assesses the drug-likeness of this compound and identifies potential liabilities early in development. |
| Chemical Space Analysis | Visualization and analysis of the structural diversity of a set of compounds. | Identifies unique structural features of this compound and informs the design of novel analogs. |
| NP-Likeness Score | A computational score that quantifies how similar a molecule is to known natural products. | Characterizes the structural properties of this compound in the context of the broader natural product landscape. nih.gov |
Metabolomic Profiling for in vivo Biodistribution and Metabolism Studies (non-human models)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In the context of this compound, metabolomic profiling in non-human models would be instrumental in understanding its fate within a biological system.
Upon administration of this compound to a model organism, such as a rodent, samples of various tissues and biofluids (e.g., blood, urine, liver, kidney) would be collected over time. These samples would then be analyzed using high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The primary goals of such a study would be:
Biodistribution: To determine where the compound and its metabolites accumulate in the body. This information is critical for understanding its potential sites of action and off-target effects.
Metabolism: To identify the metabolic products of this compound. The metabolic pathways, whether through oxidation, reduction, hydrolysis, or conjugation, will determine the compound's half-life and the nature of its circulating metabolites, which may themselves be active or toxic.
Pharmacokinetics: To quantify the absorption, distribution, metabolism, and excretion of the compound over time. This data is essential for establishing a preliminary pharmacokinetic profile.
Proteomic and Transcriptomic Analyses for Comprehensive Understanding of Biological Effects
To gain a deeper, unbiased understanding of the biological effects of this compound, proteomic and transcriptomic analyses are indispensable. These "omics" technologies provide a global view of the changes occurring within a cell or organism upon exposure to the compound.
Transcriptomics: This involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell. By treating cells or a model organism with this compound and comparing the transcriptome to an untreated control, researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways and biological processes affected by the compound.
Proteomics: Proteomics is the large-scale study of proteins. nih.gov Chemical proteomics, in particular, is a powerful tool for identifying the direct protein targets of a natural product. rsc.org By using a modified version of this compound as a "bait," it is possible to "fish out" its binding partners from a complex mixture of cellular proteins. Subsequent analysis by mass spectrometry can then identify these proteins. Furthermore, quantitative proteomics can be used to assess global changes in protein expression levels in response to treatment with the compound, complementing the transcriptomic data. reading.ac.uk
The integration of transcriptomic and proteomic data can provide a comprehensive picture of the molecular mechanisms of action of this compound, from the initial binding event to the downstream cellular response. hku.hk
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
The analysis of natural products and their metabolites in complex biological matrices presents significant analytical challenges. The development of advanced analytical techniques is crucial for the sensitive and specific detection of this compound and its biotransformation products, especially at low concentrations.
Hyphenated techniques, such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), are at the forefront of this field. acs.org These methods offer the high separation efficiency of liquid chromatography coupled with the high mass accuracy and fragmentation capabilities of modern mass spectrometers. This allows for the confident identification and quantification of trace amounts of the parent compound and its metabolites in complex samples like blood plasma or tissue homogenates.
Further advancements could involve:
Improved Chromatographic Separations: Utilizing smaller particle size columns (e.g., UHPLC) or multidimensional chromatography can enhance the resolution of complex metabolite mixtures.
Novel Ionization Techniques: The development of more efficient and softer ionization methods in mass spectrometry can improve the detection of labile metabolites.
Data Analysis Software: Sophisticated software that can automatically process large datasets from LC-HRMS/MS experiments is essential for efficient metabolite identification and profiling.
Challenges and Future Directions in Natural Product-Based Chemical Biology and Discovery
The field of natural product-based chemical biology, while promising, faces several challenges. nih.gov For a compound like this compound, these challenges include:
Supply and Synthesis: The isolation of sufficient quantities of the natural product from its source can be a bottleneck. The development of efficient total synthesis or semi-synthetic routes is often necessary to provide enough material for extensive biological evaluation and lead optimization. routledge.com
Target Deconvolution: Identifying the specific molecular target(s) of a bioactive natural product can be a complex and time-consuming process.
Mechanism of Action: Elucidating the detailed mechanism of action, including downstream signaling pathways, requires a multidisciplinary approach.
Future directions in this field will likely focus on:
Biosynthetic Engineering: Modifying the biosynthetic pathways of the producing organism to generate novel analogs of this compound.
Chemical Genetics: Using this compound as a chemical probe to study biological processes. yale.edu
Integration of Multiple "Omics" Technologies: Combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive understanding of the compound's biological effects.
Integration of Artificial Intelligence and Machine Learning in Dioxinone Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. acs.orgijrpas.comnih.govcas.orgfnasjournals.com For dioxinones like this compound, AI and ML can be applied across the entire discovery and development pipeline.
Key applications include:
Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds to predict the biological activities of new molecules like this compound. nih.govjsr.orgmdpi.com
De Novo Design: AI algorithms can design novel dioxinone structures with desired properties, such as high potency and low toxicity.
Analysis of "Omics" Data: ML is particularly well-suited for analyzing the large and complex datasets generated by transcriptomic, proteomic, and metabolomic experiments, helping to identify meaningful patterns and generate new hypotheses. nih.gov
Literature Mining: Natural language processing (NLP), a subfield of AI, can be used to automatically extract relevant information from the vast scientific literature on natural products and their biological activities.
The integration of AI and ML into the study of this compound and other dioxinones will undoubtedly accelerate the pace of discovery and facilitate the development of new therapeutic agents. benthamdirect.com
Sustainability and Scalability Considerations for Natural Product Sourcing and Synthesis
The long-term viability of this compound as a subject of research and potential development hinges on the ability to secure a reliable and environmentally responsible supply. This involves a two-pronged approach: sustainable harvesting and cultivation of its natural source, and the development of an efficient and scalable synthetic route.
Natural Product Sourcing: Hypericum sampsonii
This compound is a secondary metabolite isolated from the plant Hypericum sampsonii, a species of St. John's Wort found in China, Taiwan, Japan, Myanmar, and Vietnam wikipedia.org. The sustainability of sourcing this compound directly from the plant is a primary concern.
Biotechnological Approaches: To enhance the yield of this compound and other valuable secondary metabolites from Hypericum sampsonii, biotechnological methods offer a promising avenue. The use of elicitors, which are compounds that stimulate the plant's defense responses and can lead to an increase in the production of specific secondary metabolites, has been explored in Hypericum species. While specific studies on this compound are limited, research on other Hypericum species has shown that elicitation can significantly boost the production of various bioactive compounds. Further research into optimizing cell and tissue culture techniques for Hypericum sampsonii could lead to a controlled and sustainable production platform for this compound, independent of geographical and environmental constraints.
Chemical Synthesis: Towards Scalable Production
The complex, three-dimensional architecture of polycyclic polyprenylated acylphloroglucinols like this compound presents a significant challenge to synthetic chemists. The total synthesis of such molecules is often a lengthy and low-yielding process, making it impractical for large-scale production. However, recent advancements in synthetic methodology are paving the way for more efficient and scalable routes.
Promising Synthetic Strategies: A significant breakthrough in the scalable synthesis of PPAP analogs has been the development of the dearomative conjunctive allylic annulation (DCAA) . This method offers a modular, robust, and scalable route to the core structures of PPAPs acs.orgnih.gov. The DCAA strategy is inspired by the proposed biosynthesis of these natural products and allows for the rapid construction of the complex molecular framework acs.org. This approach has been successfully applied to prepare a variety of PPAP analogs in multigram quantities, demonstrating its potential for scalable synthesis nih.gov. While a specific total synthesis of this compound using this method has not yet been reported, the DCAA represents a highly promising strategy for its future scalable production.
Q & A
Q. Table 1: Key Techniques for Characterizing this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
